![molecular formula C16H24N2OS B7594101 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PEP is a synthetic compound that is derived from piperidine, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
作用機序
The mechanism of action of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to have a low toxicity profile, making it a promising candidate for drug development.
実験室実験の利点と制限
One of the main advantages of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful to cells or animals. Additionally, 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been found to exhibit a range of biological activities, making it a versatile tool for investigating various signaling pathways in the body. However, one limitation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide. One area of interest is the development of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide's mechanism of action, which may lead to the discovery of new signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for different applications.
合成法
The synthesis of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide involves the reaction of piperidine with ethyl 2-bromoisobutyrate, followed by the reaction of the resulting compound with phenylsulfanyl ethanamine. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
特性
IUPAC Name |
3-[1-(2-phenylsulfanylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-16(19)9-8-14-5-4-10-18(13-14)11-12-20-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBCSSXBSUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCSC2=CC=CC=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)

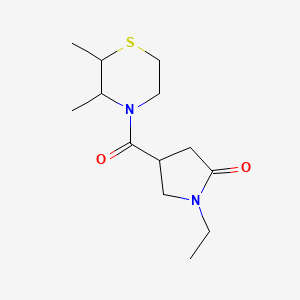
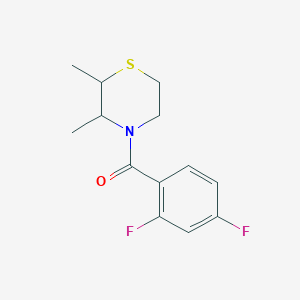
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
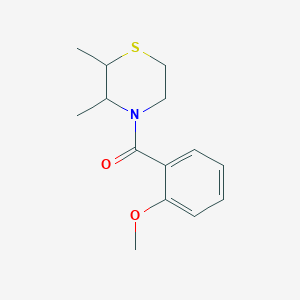
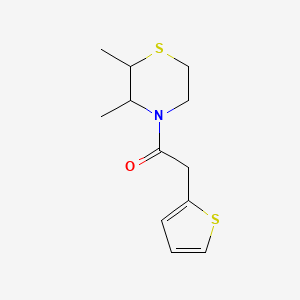
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

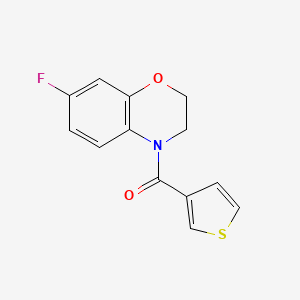
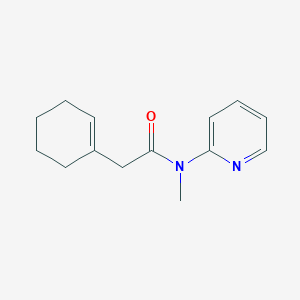
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)